5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrrole derivatives represent a group of condensed heterocyclic compounds that are part of a number of biologically active molecules . They are often used in medicinal and pharmaceutical chemistry . The synthesis of these compounds can involve various methods such as annulation of the pyran ring, annulation of the pyrrole fragment, as well as cascade heterocyclizations .
Biochemical Analysis
Biochemical Properties
5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent modifications while others are non-covalent binding interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional or translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered metabolism or gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit specific enzymes, leading to a buildup of certain metabolites or a decrease in others. Understanding these interactions can provide insights into the metabolic effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells by membrane transporters, where it can then interact with intracellular targets. The distribution of this compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is important for its activity. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing this compound to its site of action. For example, it may be localized to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression .
Properties
IUPAC Name |
5-(3-chloropropanoyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-12-9(15)6-4-13(8(14)2-3-11)5-7(6)10(12)16/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHNTGFYUOUDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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